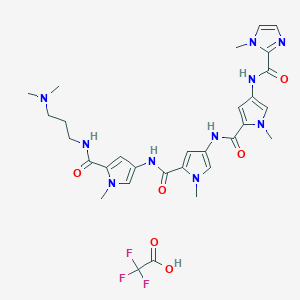
ImPyPyPy-Dp trifluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ImPyPyPy-Dp trifluoroacetate is a biochemical compound with the molecular formula C₃₀H₃₇F₃N₁₀O₆ and a molecular weight of 690.67 g/mol . It is primarily used in proteomics research and is known for its unique structure, which includes multiple pyrrole and imidazole rings. This compound is not intended for diagnostic or therapeutic use .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ImPyPyPy-Dp trifluoroacetate involves the formation of the polyamide backbone through a series of condensation reactions. The process typically starts with the preparation of individual pyrrole and imidazole monomers, which are then linked together using coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final product is obtained by reacting the polyamide with trifluoroacetic acid to form the trifluoroacetate salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: ImPyPyPy-Dp trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced polyamides.
Substitution: Formation of substituted polyamides with various functional groups.
科学研究应用
ImPyPyPy-Dp trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex polyamides and as a reagent in various organic reactions.
Biology: Employed in the study of DNA-binding polyamides and their interactions with nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for targeting specific DNA sequences.
Industry: Utilized in the development of advanced materials and coatings with unique properties
作用机制
The mechanism of action of ImPyPyPy-Dp trifluoroacetate involves its ability to bind to specific DNA sequences through hydrogen bonding and van der Waals interactions. The compound’s polyamide backbone allows it to fit into the minor groove of DNA, where it can form stable complexes with target sequences. This binding can interfere with the transcription and replication processes, making it a potential tool for gene regulation and therapeutic applications .
相似化合物的比较
- ImPyPyPy-γ-PyPyPyPy-β-Dp
- ImPyPyPy-γ-ImPyPyPy-β-Dp
- ImPyPyPy-γ-ImPyPyPy-(Dp)Asp-Dp
Comparison: ImPyPyPy-Dp trifluoroacetate is unique due to its specific combination of pyrrole and imidazole rings, which provide it with distinct binding properties and reactivity. Compared to similar compounds, it exhibits higher binding affinity and specificity for certain DNA sequences, making it a valuable tool in molecular biology and medicinal chemistry .
属性
IUPAC Name |
N-[5-[[5-[[5-[3-(dimethylamino)propylcarbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-1-methylimidazole-2-carboxamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N10O4.C2HF3O2/c1-34(2)10-7-8-30-25(39)21-12-18(15-36(21)4)31-26(40)22-13-19(16-37(22)5)32-27(41)23-14-20(17-38(23)6)33-28(42)24-29-9-11-35(24)3;3-2(4,5)1(6)7/h9,11-17H,7-8,10H2,1-6H3,(H,30,39)(H,31,40)(H,32,41)(H,33,42);(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDFUTXBGJDZLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NC4=CN(C(=C4)C(=O)NCCCN(C)C)C)C)C.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37F3N10O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
690.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)benzo[d]oxazole](/img/structure/B2387672.png)

![ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2387675.png)
![6-(3,5-Dimethyl-1,2-oxazol-4-yl)spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2387676.png)

![4-(1-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2387679.png)
![8-Ethoxy-3-[4-(3-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]chromen-2-one](/img/structure/B2387680.png)
![N-(4-fluoro-2-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2387683.png)

![Diethyl 2-({[4-(tert-butyl)-1,3-thiazol-2-yl]amino}methylene)malonate](/img/structure/B2387686.png)




